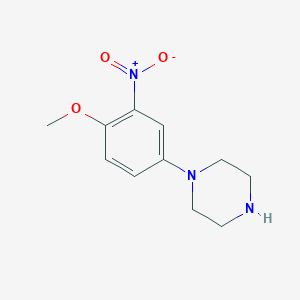

1-(4-Methoxy-3-nitrophenyl)piperazine

Description

Contextual Overview of Piperazine (B1678402) Derivatives in Chemical and Biological Research

Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is a privileged scaffold in medicinal chemistry. nih.govresearchgate.net Its unique structure imparts favorable physicochemical properties to molecules, such as improved aqueous solubility and oral bioavailability, which are critical for drug development. nih.govresearchgate.net The two nitrogen atoms provide sites for chemical modification, allowing for the creation of diverse libraries of compounds with fine-tuned pharmacological profiles. nbinno.com

Consequently, the piperazine moiety is a core component in a wide array of therapeutic agents, demonstrating efficacy as antipsychotics, antidepressants, antihistamines, anti-cancer agents, and antivirals. nbinno.comnih.govtandfonline.com The adaptability of the piperazine ring enables it to interact with a multitude of biological targets, solidifying its importance as a key building block in the design of new therapeutic entities. nbinno.comtandfonline.com

Rationale for Comprehensive Academic Investigation of 1-(4-Methoxy-3-nitrophenyl)piperazine

The specific substitution pattern of this compound makes it a compound of significant academic and pharmaceutical interest. The presence of a methoxy (B1213986) group and a nitro group on the phenyl ring, attached to the piperazine core, suggests its potential as a key intermediate in the synthesis of more complex, biologically active molecules. For instance, related structures, such as 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine, are known to be crucial intermediates in the synthesis of triazole antifungal agents like itraconazole (B105839) and posaconazole. core.ac.ukdissertationtopic.net

The methoxy group can be readily demethylated to a hydroxyl group, providing a reactive handle for further chemical transformations. core.ac.uk The nitro group, a strong electron-withdrawing group, can be reduced to an amine, which is a versatile functional group for introducing further diversity into the molecular structure. This strategic placement of functional groups makes this compound a valuable precursor for creating novel compounds with potential therapeutic applications.

Current Research Landscape and Gaps in Understanding Related to the Compound

While the broader class of piperazine derivatives is extensively studied, a specific and detailed body of research focused solely on this compound is not yet well-established in publicly accessible literature. Much of the existing research focuses on its isomers, such as 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine, which have been investigated as intermediates in various synthetic pathways. dissertationtopic.netnih.gov

This highlights a significant gap in the understanding of the specific chemical reactivity, spectroscopic properties, and potential biological activities of the 3-nitro isomer. A comprehensive investigation is therefore warranted to fully characterize this compound and unlock its potential as a synthetic building block. The lack of detailed analytical data, such as comprehensive NMR and mass spectrometry data, in the public domain further underscores the need for foundational research on this molecule. dissertationtopic.net

Interdisciplinary Research Objectives and Methodological Framework

A thorough investigation of this compound necessitates an interdisciplinary approach, combining synthetic organic chemistry, analytical chemistry, and computational modeling. The primary objectives of such research would be to:

Develop and optimize a robust synthetic route to produce high-purity this compound.

Conduct a comprehensive characterization of the compound using a suite of analytical techniques.

Investigate the chemical reactivity of its functional groups to explore its utility as a synthetic intermediate.

Utilize computational methods to understand its electronic structure and predict its reactivity and potential biological interactions.

The methodological framework for such a study would involve standard laboratory procedures for synthesis and purification, followed by detailed analysis.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C11H15N3O3 |

| Molecular Weight | 237.26 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Expected to be soluble in organic solvents |

Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Peaks corresponding to aromatic, piperazine, and methoxy protons. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, C-H, C=C (aromatic), N-O (nitro), and C-O bonds. |

Structure

3D Structure

Properties

Molecular Formula |

C11H15N3O3 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

1-(4-methoxy-3-nitrophenyl)piperazine |

InChI |

InChI=1S/C11H15N3O3/c1-17-11-3-2-9(8-10(11)14(15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3 |

InChI Key |

WSXQKCLENUYTDN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCNCC2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Compound Preparation

Established Synthetic Pathways and Reaction Conditions

The most conventional and widely established method for synthesizing 1-(4-Methoxy-3-nitrophenyl)piperazine is through nucleophilic aromatic substitution (SNAr). This pathway involves the reaction of piperazine (B1678402) with an activated aryl halide, typically 1-chloro-4-methoxy-3-nitrobenzene or 1-fluoro-4-methoxy-3-nitrobenzene. The presence of the electron-withdrawing nitro group in the ortho position to the leaving group (halide) sufficiently activates the aromatic ring for nucleophilic attack by the secondary amine of piperazine.

The general reaction scheme proceeds as follows: Piperazine, acting as the nucleophile, attacks the carbon atom bearing the halide on the nitrophenyl ring. This is followed by the departure of the halide leaving group and subsequent deprotonation of the piperazine nitrogen to yield the final product. A base is typically required to neutralize the hydrogen halide formed during the reaction. A significant challenge in this synthesis is controlling the selectivity between mono- and di-arylation of the piperazine ring.

Optimizing reaction conditions is critical for maximizing the yield of the desired mono-arylated product while minimizing side reactions. Key parameters for optimization include the molar ratio of reactants, the choice of base, and the solvent system.

Reagent Stoichiometry: To favor mono-substitution, a significant excess of piperazine is often employed. This statistical approach increases the probability that an aryl halide molecule will react with an un-substituted piperazine rather than the already-formed product. Using piperazine itself as the solvent (e.g., 2.5 equivalents or more) can be an effective strategy that also aligns with green chemistry principles by reducing the need for additional organic solvents. organic-chemistry.org In catalyst-driven reactions, precise control over the stoichiometry of the catalyst, ligand, and base is essential for efficient turnover and selectivity. For instance, a patent for a related compound preparation specified using 2 equivalents of potassium carbonate as the base and 0.2 equivalents of potassium iodide as a catalyst. google.com

Solvent Systems: The choice of solvent plays a pivotal role in reaction rate and outcome. Polar aprotic solvents are generally preferred as they can solvate the cationic intermediates and accelerate the reaction.

| Solvent | Type | Typical Reaction Temperature | Rationale and Notes |

|---|---|---|---|

| Dimethylformamide (DMF) | Polar Aprotic | 75-120 °C | Excellent for SNAr reactions due to its high boiling point and ability to dissolve a wide range of reactants. google.com |

| Toluene / Xylene | Non-polar Aromatic | 80-120 °C | Commonly used in palladium-catalyzed reactions; allows for azeotropic removal of water if necessary. google.com |

| Alcohols (e.g., Butanol) | Polar Protic | ~120 °C | Can serve as both solvent and participate in hydrogen bonding, influencing reactivity. core.ac.ukdissertationtopic.net |

| Piperazine (molten) | Reactant as Solvent | Variable | An eco-friendly, solvent-free approach that uses an excess of the reactant to drive the reaction and favor mono-arylation. organic-chemistry.org |

| Water | Polar Protic | Variable | A green solvent option, particularly effective in microwave-assisted synthesis, leading to high yields. researchgate.net |

While specific kinetic studies for the synthesis of this compound are not extensively documented in the literature, the general principles of SNAr and catalyzed coupling reactions apply.

Reaction Kinetics: The rate of the SNAr reaction is highly dependent on the nature of the leaving group (F > Cl > Br > I), the degree of activation of the aromatic ring by electron-withdrawing groups, and the reaction temperature. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of undesired byproducts, such as diarylpiperazines or decomposition products. In catalyzed reactions, the kinetics are more complex, involving rates of oxidative addition, ligand exchange, and reductive elimination. Catalyst loading and temperature must be carefully controlled to achieve a practical reaction time without compromising selectivity.

Thermodynamic Control: Under thermodynamic control, the reaction equilibrium favors the most stable products. The formation of the C-N bond in N-arylpiperazines is generally a thermodynamically favorable process. However, side reactions like diarylation can also be thermodynamically stable. The use of a large excess of piperazine shifts the equilibrium towards the mono-arylated product, a classic example of Le Chatelier's principle. In asymmetric synthesis of piperazine derivatives, reaction conditions can be tuned to achieve either kinetic or thermodynamic resolution of diastereomeric intermediates. beilstein-journals.org

Novel Approaches in Piperazine Ring Formation and Functionalization

Recent advances in organic synthesis have introduced more sophisticated and efficient methods for preparing N-arylpiperazines, offering milder conditions, broader substrate scope, and improved selectivity compared to traditional SNAr reactions.

Transition-metal-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-nitrogen bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for N-arylation. wikipedia.orglibretexts.org It allows for the coupling of aryl halides or triflates with amines under relatively mild conditions. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylpiperazine and regenerate the Pd(0) catalyst. libretexts.org The choice of phosphine (B1218219) ligand (e.g., XantPhos, SPhos) is crucial for the reaction's success, influencing catalyst stability and reactivity. chemrxiv.org The use of soluble organic bases like 1,8-Diazabicycloundec-7-ene (DBU) can create a homogeneous reaction mixture, which is advantageous for process control and adaptation to continuous flow systems. chemrxiv.org

Ullmann-Type Coupling: The copper-catalyzed Ullmann condensation is a classical method for forming C-N bonds. wikipedia.org Traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), but modern protocols use catalytic amounts of copper salts (e.g., CuI) with specific ligands (like 1,10-phenanthroline (B135089) or amino acid derivatives) to facilitate the reaction under milder conditions. unito.itrsc.org This method has seen a resurgence due to the lower cost and toxicity of copper compared to palladium. nih.gov

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce environmental impact. nih.gov In the context of piperazine synthesis, this includes:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture. Solvent-free or water-based microwave synthesis of arylpiperazines has been shown to be highly effective. researchgate.net

Use of Greener Solvents: Replacing traditional polar aprotic solvents like DMF with more benign alternatives such as water, ethanol, or even using one of the reactants as the solvent, minimizes hazardous waste. organic-chemistry.orgresearchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis offers a sustainable and green alternative to traditional methods, enabling C-H functionalization and other transformations under exceptionally mild conditions using light as the energy source. mdpi.com This approach can generate highly reactive intermediates in a controlled manner, opening new avenues for piperazine functionalization.

Preparation of Structurally Related Analogs and Derivatives

The synthesis of analogs of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery. These analogs can be prepared by several strategies.

Modification of the Aryl Moiety: A common approach is to start with different substituted aryl halides. For instance, reacting piperazine with p-chloronitrobenzene instead of 1-chloro-4-methoxy-3-nitrobenzene would yield 1-(4-nitrophenyl)piperazine (B103982). Similarly, variations in the position and electronic nature of substituents on the starting aryl halide allow access to a wide library of derivatives.

Functionalization of the Piperazine Ring:

N-4 Position: The second nitrogen atom of the piperazine ring is a convenient handle for further functionalization. It can undergo reactions such as N-alkylation, N-acylation, or reductive amination to introduce a diverse range of substituents. nih.gov

C-H Functionalization: Direct functionalization of the carbon atoms of the piperazine ring is more challenging but represents a modern and powerful strategy. Methods like photoredox-catalyzed C-H arylation or α-lithiation followed by quenching with an electrophile can introduce substituents directly onto the piperazine backbone, providing access to novel and complex structures. beilstein-journals.orgmdpi.com

Modification of Existing Substituents: Once the core structure is assembled, its peripheral functional groups can be chemically transformed.

Systematic Modification of Aromatic Substituents

Systematic modification of the aromatic substituents on the phenylpiperazine scaffold is a crucial strategy for fine-tuning the electronic and steric properties of the molecule. This approach can significantly impact receptor binding affinity and selectivity. While direct modifications on the this compound core are specific, broader principles can be understood from analogs.

A common precursor, 1-(4-methoxyphenyl)piperazine (B173029), can be synthesized from p-anisidine (B42471) and diethanolamine. core.ac.ukdissertationtopic.net The subsequent nitration of this precursor would introduce the nitro group, primarily at the ortho position to the methoxy (B1213986) group due to its activating and ortho-, para-directing nature. The modification of these substituents can be approached in several ways:

Modification of the Methoxy Group: The methoxy group is a key feature that can be altered to explore its role in biological interactions. One common modification is demethylation to yield a hydroxyl group, which can then serve as a handle for introducing a variety of other ether linkages. core.ac.uknih.gov For instance, the 4-methoxy group in analogous compounds has been replaced with ethers of increasing size and hydrophobicity, such as allyl, propyl, benzyl (B1604629), and phenethyl moieties. nih.gov This is typically achieved by O-alkylation of the corresponding phenol (B47542) with an appropriate alkyl halide. nih.gov

Modification of the Nitro Group: The nitro group can be reduced to an amine, which is a versatile intermediate. This resulting amino group can be subjected to a wide range of reactions, including acylation, alkylation, and conversion to other functional groups, allowing for the introduction of diverse substituents.

Introduction of Other Substituents: In related phenylpiperazine structures, the aromatic ring has been modified with various substituents to probe their effect on activity. For example, replacing methoxy groups with cyclic ethers like methylenedioxy or ethylenedioxy has been explored to alter the conformation and electronic properties of the phenyl ring. nih.gov

Derivatization at the Piperazine Nitrogen Atom

The secondary amine of the piperazine ring (the nitrogen atom not attached to the phenyl group) is a prime site for derivatization, enabling the introduction of a wide array of functionalities to modulate the compound's pharmacological and pharmacokinetic properties. This is a common strategy in drug discovery to explore new chemical space and optimize lead compounds. mdpi.com

The synthesis of this compound provides a key intermediate where the N-4 position is available for further reaction. Common derivatization strategies include N-arylation, N-acylation, and N-alkylation.

N-Arylation: This involves the reaction of the piperazine with an activated aryl halide, often one containing electron-withdrawing groups, through a nucleophilic aromatic substitution (SNAr) reaction. For example, 1-(4-methoxyphenyl)piperazine can be reacted with p-chloronitrobenzene to synthesize 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine. core.ac.ukdissertationtopic.net

N-Acylation: The piperazine nitrogen can readily react with acylating agents like acid chlorides or anhydrides. For instance, 1-(4-nitrophenyl)piperazine has been reacted with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to yield 2-chloro-1-(4-(4-nitrophenyl)piperazin-1-yl)ethanone. rsc.org This introduces an amide linkage and a reactive alkyl halide for further modification.

N-Alkylation: This involves reacting the piperazine with an alkyl halide or a molecule containing a suitable leaving group. This strategy is used to introduce various alkyl or substituted alkyl chains. A series of 4-nitrophenylpiperazine derivatives were synthesized by reacting the parent piperazine with different substituted benzoates, introducing an ethyl ester linkage at the N-1 position. nih.gov Another example is the Mannich reaction, where piperazine is reacted with formaldehyde (B43269) and a compound containing an active hydrogen (like a triazole-thione) to introduce a methylene (B1212753) bridge. mdpi.com

The following table summarizes various derivatives synthesized through modifications at the piperazine nitrogen of a nitrophenylpiperazine core.

| Compound Name | Modification Type | Reagent/Reaction | Reference |

|---|---|---|---|

| 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine | N-Arylation | p-chloronitrobenzene | core.ac.uk |

| 2-Chloro-1-(4-(4-nitrophenyl)piperazin-1-yl)ethanone | N-Acylation | Chloroacetyl chloride | rsc.org |

| 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl benzoate (B1203000) | N-Alkylation/Esterification | Reaction with 2-hydroxyethyl benzoate precursor or similar strategy | nih.gov |

| 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethyl 2-bromobenzoate (B1222928) | N-Alkylation/Esterification | Reaction with 2-hydroxyethyl 2-bromobenzoate precursor or similar strategy | nih.gov |

| 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | N-Alkylation (Mannich) | Formaldehyde and 4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | mdpi.com |

Advanced Structural Elucidation and Conformational Analysis

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of 1-(4-Methoxy-3-nitrophenyl)piperazine in solution. A combination of one- and two-dimensional experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, confirming the connectivity of the atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides foundational information about the chemical environment of the protons. For this compound, the spectrum is characterized by distinct regions corresponding to the aromatic protons on the substituted phenyl ring, the protons of the methoxy (B1213986) group, and the aliphatic protons of the piperazine (B1678402) ring.

Aromatic Region: The protons on the trisubstituted benzene (B151609) ring typically appear as a complex multiplet or as distinct doublets and a doublet of doublets, depending on the solvent and resolution. The proton ortho to the nitro group is expected to be the most downfield-shifted due to the strong electron-withdrawing effect of the nitro group.

Methoxy Group: A sharp singlet, typically integrating to three protons, is observed for the methoxy (-OCH₃) group.

Piperazine Ring: The eight protons of the piperazine ring often present as two multiplets, corresponding to the four protons adjacent to the phenyl ring (N-Ar) and the four protons adjacent to the secondary amine (N-H).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. Key signals include those for the aromatic carbons, with the carbon bearing the nitro group being significantly deshielded, the methoxy carbon, and the two distinct carbons of the piperazine ring.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment establishes proton-proton couplings within the molecule. It would show correlations between adjacent protons on the aromatic ring and within the piperazine ring, helping to confirm their connectivity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations from the methoxy protons to the aromatic carbon they are attached to, and from the piperazine protons to the aromatic carbons, definitively linking the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. It can help in determining the preferred conformation of the molecule in solution, for example, by showing through-space interactions between the protons of the piperazine ring and the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Aromatic-H (ortho to NO₂) | 7.2 - 7.5 | - | Expected to be the most downfield aromatic proton. |

| Aromatic-H (ortho to Piperazine) | 6.9 - 7.2 | - | Positioned between two substituents. |

| Aromatic-H (ortho to Methoxy) | 6.8 - 7.0 | - | Shielded by the methoxy group. |

| Piperazine-H (α to Aryl) | 3.1 - 3.4 | 50 - 55 | Multiplet, 4H. Deshielded by the aromatic ring. |

| Piperazine-H (β to Aryl) | 3.0 - 3.2 | 45 - 50 | Multiplet, 4H. Closer to a typical aliphatic amine environment. |

| Methoxy-H (-OCH₃) | 3.8 - 4.0 | 55 - 60 | Singlet, 3H. |

| Aromatic C-N (Piperazine) | - | 145 - 150 | Quaternary carbon. |

| Aromatic C-O (Methoxy) | - | 150 - 155 | Quaternary carbon. |

| Aromatic C-NO₂ | - | 135 - 140 | Quaternary carbon, deshielded. |

While specific dynamic NMR studies on this compound are not widely reported, piperazine rings are known to undergo conformational exchange, primarily through a chair-to-chair ring inversion. Variable temperature (VT) NMR studies could be employed to investigate this process. At lower temperatures, the exchange rate would decrease, potentially leading to the broadening and eventual splitting of the piperazine proton signals into distinct axial and equatorial resonances. This would allow for the calculation of the energy barrier for the ring inversion process.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elucidating the structure through fragmentation analysis. For this compound (C₁₁H₁₅N₃O₃), the expected exact mass of the molecular ion [M]⁺ is approximately 237.1113 g/mol .

In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ (m/z 238.1) would be a prominent peak. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation pathways.

Predicted Fragmentation Pathways:

Piperazine Ring Cleavage: The piperazine ring is susceptible to fragmentation. A common pathway involves the cleavage of the C-N bonds within the ring, leading to characteristic fragment ions. Loss of a C₂H₄N fragment is a known pathway for phenylpiperazines.

Benzylic Cleavage: Cleavage of the bond between the phenyl ring and the piperazine nitrogen is a primary fragmentation route. This would result in the formation of a [M - C₄H₉N₂]⁺ fragment corresponding to the nitromethoxyphenyl radical cation, and a piperazinyl cation fragment.

Loss of Substituents: Fragmentation can also occur through the loss of the substituents from the aromatic ring, such as the loss of the nitro group (-NO₂) or the methoxy group (-OCH₃).

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 238.1 | [M+H]⁺ | Protonated molecular ion |

| 195.1 | [M - C₂H₅N]⁺ | Cleavage within the piperazine ring |

| 181.1 | [M - C₃H₆N]⁺ | Cleavage within the piperazine ring |

| 167.1 | [C₇H₇N₂O₃]⁺ | Cleavage of the aryl-N bond |

| 86.1 | [C₄H₁₀N₂]⁺ | Piperazine cation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides direct information about the functional groups present in the molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy:

N-H Stretch: A moderate absorption band is expected in the 3250-3500 cm⁻¹ region, corresponding to the N-H stretching vibration of the secondary amine in the piperazine ring.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weak to moderate bands above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine and methoxy groups are observed as stronger bands in the 2800-3000 cm⁻¹ region.

N-O Stretch (Nitro Group): The nitro group gives rise to two very strong and characteristic absorption bands: an asymmetric stretch typically around 1500-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

C=C Aromatic Stretch: Bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring.

C-O Stretch (Ether): A strong band corresponding to the asymmetric C-O-C stretch of the aryl ether is expected in the 1200-1275 cm⁻¹ range.

C-N Stretch: The C-N stretching vibrations for the aryl-N and aliphatic-N bonds appear in the 1250-1350 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations and the symmetric stretch of the nitro group often produce strong signals in the Raman spectrum, which can aid in confirming the presence of these functionalities.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (Piperazine) | 3250 - 3500 | 3250 - 3500 | Medium (IR), Weak (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium (IR), Strong (Raman) |

| Aliphatic C-H Stretch | 2800 - 3000 | 2800 - 3000 | Strong (IR), Medium (Raman) |

| NO₂ Asymmetric Stretch | 1500 - 1550 | 1500 - 1550 | Very Strong (IR), Medium (Raman) |

| NO₂ Symmetric Stretch | 1340 - 1380 | 1340 - 1380 | Very Strong (IR), Strong (Raman) |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Medium-Strong |

| C-O-C Asymmetric Stretch | 1200 - 1275 | - | Strong (IR) |

| Aryl C-N Stretch | 1250 - 1350 | - | Medium-Strong (IR) |

Single Crystal X-ray Diffraction for Three-Dimensional Structure and Solid-State Conformation

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. This method provides exact bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecular geometry and conformation.

Should a suitable single crystal of this compound be grown, X-ray analysis would reveal:

The conformation of the piperazine ring, which is expected to adopt a chair conformation.

The relative orientation of the phenyl ring with respect to the piperazine ring.

The planarity of the nitro group with respect to the aromatic ring.

Details of intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the piperazine N-H group and the oxygen atoms of the nitro group, which dictate the crystal packing.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are used to determine the absolute configuration of chiral molecules. These methods measure the differential absorption of left- and right-circularly polarized light.

This compound is an achiral molecule. It does not possess any stereocenters and lacks any element of chirality. Therefore, it will not rotate plane-polarized light and is optically inactive. Consequently, chiroptical spectroscopy is not an applicable technique for the stereochemical analysis of this compound.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic characteristics that govern the molecule's behavior. For derivatives of 1H-indole-2,3-dione, computational chemistry plays a crucial role in analyzing their molecular structures and linking these features to biological properties. uni-greifswald.de

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. irjweb.comresearchgate.net It is particularly effective for analyzing frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity. irjweb.comnih.gov A small energy gap suggests that the molecule is highly polarizable, has high chemical reactivity, and is considered a "soft" molecule. Conversely, a large energy gap indicates high stability and lower chemical reactivity, characteristic of a "hard" molecule. nih.gov DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), are employed to compute these orbital energies and predict the molecule's electronic behavior and charge transfer interactions. nih.govresearchgate.net

| Parameter | Description | Typical Unit |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | eV |

| Energy Gap (ΔE) | The energy difference between LUMO and HOMO (ELUMO - EHOMO) | eV |

The energy values of the HOMO and LUMO orbitals derived from DFT calculations are used to determine various global reactivity descriptors. researchgate.net These descriptors provide quantitative measures of a molecule's stability and reactivity. irjweb.com

Key descriptors include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2. nih.gov

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. irjweb.comnih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating the molecule's polarizability. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons, calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). irjweb.comnih.gov

These parameters collectively help in predicting how "1-(4-Methoxy-3-nitrophenyl)piperazine" might behave in chemical reactions and interact with other molecules.

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | (I + A) / 2 | Measures electron-attracting tendency |

| Chemical Hardness (η) | (I - A) / 2 | Indicates resistance to charge transfer |

| Chemical Softness (S) | 1 / η | Measures polarizability and reactivity |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability to act as an electrophile |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like "this compound," MD simulations are invaluable for exploring its conformational landscape—the collection of three-dimensional shapes the molecule can adopt. nih.govresearchgate.net These simulations can reveal the most stable conformations and the energy barriers for transitioning between them. nih.gov

Furthermore, MD simulations can explicitly model the effects of a solvent, such as water, on the molecule's behavior. mdpi.com This is crucial for understanding how the molecule interacts with its environment, particularly in a biological context. Solvation effects can influence conformational preferences and the accessibility of different parts of the molecule for interaction with other species. mdpi.com Studies on similar piperazine-based compounds have used MD simulations to confirm binding poses and analyze the stability of ligand-receptor complexes. nih.govnih.gov

Molecular Docking Studies for Hypothetical Receptor/Enzyme Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein or enzyme) to form a stable complex. nih.govugm.ac.id This method is widely used in drug design to understand how a potential drug molecule might interact with its biological target. For "this compound," docking studies can generate hypotheses about its binding modes with various receptors.

The primary goal of molecular docking is to predict the three-dimensional structure of the ligand-protein complex. The process involves sampling a large number of possible orientations and conformations of the ligand within the receptor's binding site. A scoring function is then used to rank these poses based on their predicted binding affinity. researchgate.net

The resulting models reveal detailed interaction profiles, identifying key intermolecular forces that stabilize the complex. These interactions commonly include:

Hydrogen Bonds: Formed between the ligand and specific amino acid residues like Asp54. ugm.ac.id

Hydrophobic Interactions: Such as π-π stacking, π-alkyl, and alkyl-alkyl interactions with nonpolar residues. jetir.org

Van der Waals Forces: General attractive or repulsive forces between atoms.

Electrostatic Interactions: Such as salt bridges between charged groups.

Studies on other piperazine (B1678402) derivatives have successfully used docking to identify crucial amino acid residues involved in binding to targets like the sigma-1 receptor. nih.govnih.gov

The output of a molecular docking simulation provides both a structural model and a quantitative estimate of binding affinity. This affinity is often expressed as a "docking score" or "binding energy" in units of kcal/mol. nih.govresearchgate.net A more negative binding energy generally indicates a more stable and favorable interaction. ugm.ac.id

Analysis of the docked pose highlights the specific amino acid residues in the binding pocket that form key contacts with the ligand. This information is critical for understanding the structure-activity relationship (SAR) and for designing new molecules with improved affinity and selectivity. researchgate.net

| Parameter | Description | Example Value/Information |

|---|---|---|

| Binding Energy | Estimated free energy of binding | -9.5 kcal/mol |

| Inhibition Constant (Ki) | Predicted inhibition constant derived from binding energy | 100 nM |

| Interacting Residues | Amino acids in the receptor's active site that interact with the ligand | Tyr75, Asp147, His297 |

| Interaction Types | Types of non-covalent bonds formed | Hydrogen bond, Hydrophobic, π-π stacking |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound

A comprehensive review of scientific literature reveals a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models developed exclusively for the compound this compound. While the broader classes of phenylpiperazine and nitroaromatic compounds have been the subject of numerous computational studies to predict their biological activities and physicochemical properties, research focusing solely on the QSAR/QSPR of this particular molecule has not been published.

QSAR and QSPR studies are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). These models are highly specific to the dataset of compounds used for their development. Therefore, without studies that include this compound within their training or test sets, it is not possible to provide detailed research findings, specific model parameters, or predictive data tables for this compound.

Generic QSAR models for related structures, such as arylpiperazine derivatives with antidepressant activities or nitroaromatic compounds evaluated for toxicity, do exist. nih.govnih.gov For instance, QSAR studies on aryl alkanol piperazine derivatives have identified descriptors like the highest occupied molecular orbital (HOMO) energy, principal moments of inertia (PMI-mag), and shadow indices (Shadow-XZ) as being influential in their activity as noradrenaline reuptake inhibitors. nih.gov Another study on mono-substituted 4-phenylpiperazines modeled their effects on the dopaminergic system using physicochemical descriptors with partial least square (PLS) regression. nih.gov

However, the specific combination of the 4-methoxy and 3-nitro substituents on the phenylpiperazine core of the target compound would significantly influence its electronic and steric properties. The predictive power of generalized models from related but structurally distinct series of compounds would be highly unreliable if applied to this compound.

The development of a dedicated QSAR or QSPR model for this compound and its close analogs would require the synthesis of a series of related compounds and the experimental determination of their biological activities or physicochemical properties. Subsequently, a range of molecular descriptors would be calculated for each analog, and statistical methods would be employed to derive a robust and predictive model.

Molecular Interactions and Mechanistic Investigation in Vitro Studies

Biochemical Assay Development for Molecular Target Engagement

No publications were identified that describe the development or use of specific biochemical assays to determine the molecular target engagement of 1-(4-Methoxy-3-nitrophenyl)piperazine.

Receptor Binding Affinity and Selectivity Profiling (In Vitro)

There is no available data from in vitro radioligand binding assays or other equivalent methodologies to characterize the binding affinity and selectivity profile of this compound against any biological receptors. Studies on analogous compounds suggest that arylpiperazines can interact with various receptors, including serotonergic and dopaminergic subtypes, but specific Ki or IC50 values for this compound are not documented in the reviewed literature.

Enzyme Inhibition Kinetics and Mechanism (In Vitro)

No studies were found detailing the inhibitory activity of this compound against any specific enzymes. Consequently, data on its inhibition kinetics, such as IC50 values, inhibition constants (Ki), or its mechanism of inhibition (e.g., competitive, non-competitive), are absent from the scientific record. Research into other nitrophenylpiperazine derivatives has indicated potential for enzyme inhibition, such as against tyrosinase, but these findings cannot be extrapolated to the specific isomer .

Biophysical Characterization of Macromolecular Interactions

The scientific literature lacks any reports on the use of biophysical techniques to characterize the interaction of this compound with macromolecules.

Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis

No data from Surface Plasmon Resonance (SPR) studies are available for this compound. Therefore, its association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for binding to any macromolecular target have not been determined.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Analysis

Similarly, no Isothermal Titration Calorimetry (ITC) data has been published for this compound. This means there is no information on the thermodynamic parameters of its potential binding interactions, such as changes in enthalpy (ΔH), entropy (ΔS), or Gibbs free energy (ΔG).

Investigation of Cellular Pathway Modulation (In Vitro Cell Line Studies)

No peer-reviewed articles or database entries were found that investigate the effects of this compound on cellular pathways in in vitro cell line models. While various piperazine-containing compounds have been evaluated for their cytotoxic or pathway-modulating effects in cancer cell lines such as MCF-7 or HepG2, no such studies have been reported for this specific molecule.

Cellular Response Evaluation

There is no available data from in vitro studies detailing the specific cellular responses to This compound . Research evaluating effects on specific marker expression or other cellular-level changes has not been published.

Mechanistic Insights into Anti-Microbial or Anti-Oxidant Activities (In Vitro)

No in vitro studies have been published that would provide mechanistic insights into the potential anti-microbial or anti-oxidant activities of This compound . Therefore, no data tables or detailed findings on its mechanism of action in these areas can be presented.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design Principles for Derivatives Based on SAR Hypothesis

The design of derivatives of 1-(4-Methoxy-3-nitrophenyl)piperazine is guided by Structure-Activity Relationship (SAR) hypotheses aimed at optimizing potency, selectivity, and pharmacokinetic properties. Key strategies involve the rational modification of substituents on both the phenyl and piperazine (B1678402) rings, as well as considering the impact of stereochemistry.

Rational Modification of Substituents on Phenyl and Piperazine Rings

Systematic modifications of the this compound scaffold have been a key strategy in elucidating SAR. On the phenyl ring, the methoxy (B1213986) and nitro groups are critical determinants of activity. Altering the position and nature of these substituents can significantly impact biological outcomes. For instance, shifting the methoxy group or replacing it with other electron-donating or electron-withdrawing groups can modulate the electronic environment of the ring and influence receptor interactions. Similarly, the nitro group's position and its replacement with other substituents like amino, cyano, or halogen groups can fine-tune the molecule's activity and selectivity profile.

Impact of Stereochemistry on Molecular Interactions

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are often chiral. For derivatives of this compound that contain chiral centers, the spatial arrangement of substituents can lead to significant differences in biological activity between stereoisomers. The introduction of a chiral center, for instance, by adding a substituted alkyl group on the piperazine ring, necessitates the separation and individual evaluation of the enantiomers or diastereomers. The differential binding of stereoisomers to a receptor can provide valuable information about the three-dimensional topology of the binding site, thereby guiding the design of more potent and selective ligands.

Correlation of Structural Changes with In Vitro Biological Activity Profiles

The biological activity of derivatives of this compound is quantitatively assessed through various in vitro assays, which measure parameters such as binding affinities (Ki), enzymatic inhibition constants (IC50 or Ki), and functional responses in cell-based assays. The data generated from these assays are crucial for establishing a correlation between structural modifications and biological activity.

In a study of nitrophenylpiperazine derivatives as tyrosinase inhibitors, a clear SAR was established. nih.gov The parent nitrophenylpiperazine scaffold was modified with various aryl substitutions, and the resulting compounds were evaluated for their inhibitory activity against tyrosinase. The results, as summarized in the table below, indicated that the nature of the substituent on the piperazine ring significantly influenced the inhibitory potency.

Table 1: Tyrosinase Inhibitory Activity of Selected Nitrophenylpiperazine Derivatives nih.gov

| Compound | R Group on Piperazine Nitrogen | IC50 (µM) |

|---|---|---|

| 4a | 2-(benzoyloxy)ethyl | >100 |

| 4b | 2-(4-chlorobenzoyloxy)ethyl | 95.32 |

| 4c | 2-(4-methoxybenzoyloxy)ethyl | >100 |

| 4l | Indole-3-ylacetyl | 72.55 |

| Kojic Acid (Standard) | - | 16.67 |

The SAR analysis from this study revealed that replacing a simple benzyl (B1604629) or phenyl ring with an indole (B1671886) or pyridine (B92270) moiety at the N-1 position of the piperazine ring significantly improved the potency of the compounds. nih.gov Specifically, compound 4l , featuring an indole derivative, exhibited the highest potency among the tested series. nih.gov Kinetic studies of this potent derivative indicated a mixed mode of inhibition against tyrosinase. nih.gov Such analyses are fundamental to understanding how structural changes translate into functional activity at the molecular level.

Development of Predictive Models for Compound Optimization

To accelerate the drug discovery process and reduce the reliance on extensive synthesis and testing, computational methods are employed to develop predictive models for compound optimization. Quantitative Structure-Activity Relationship (QSAR) is a key approach used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govresearchgate.netacs.orgmdpi.comopenpharmaceuticalsciencesjournal.com

For arylpiperazine derivatives, QSAR models have been successfully developed for various biological activities, including antidepressant effects. nih.gov These models typically use a range of molecular descriptors that quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. For instance, a statistically significant 2D-QSAR model for the 5-hydroxytryptamine (5-HT) reuptake inhibition activity of aryl alkanol piperazine derivatives indicated that descriptors like Atype_C_6, Dipole-mag, S_sssCH, and Jurs-PNSA-3 were influential. nih.gov For noradrenaline (NA) reuptake inhibition, descriptors such as HOMO, PMI-mag, S_sssN, and Shadow-XZ were found to be important. nih.gov

These QSAR models, once validated, can be used to predict the activity of virtual compounds, allowing for the in silico screening of large chemical libraries and the prioritization of candidates for synthesis. This predictive capability aids in the rational design of new derivatives of this compound with improved potency and desired activity profiles.

Investigation of Conformational Preferences and Their Influence on SAR

The conformational preferences of piperazine derivatives can have a significant impact on their biological activity. For example, the axial or equatorial orientation of a substituent on the piperazine ring can dictate how the molecule fits into a receptor's binding pocket. Computational methods, such as molecular mechanics and quantum chemical calculations, are often used to study the conformational landscape of these molecules and to identify the low-energy conformations that are likely to be biologically active. Understanding the interplay between conformational preferences and SAR is essential for designing molecules with optimal geometry for target engagement.

Analytical Method Development for Research Applications

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are central to determining the purity of "1-(4-Methoxy-3-nitrophenyl)piperazine" and for isolating it from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most pertinent techniques for these purposes.

Reverse-phase HPLC (RP-HPLC) is a widely applicable technique for the purity assessment of phenylpiperazine derivatives. The development of a successful method for "this compound" involves careful selection of a stationary phase, mobile phase, and detector.

A common starting point for method development would be a C18 column, which is a versatile stationary phase used for a wide range of drug molecules. unodc.org However, basic compounds like piperazines can sometimes exhibit poor peak shape or retention on standard silica-based C18 columns. Therefore, a column with low silanol (B1196071) activity or an alternative stationary phase, such as a cyano (CN) column, might be evaluated to achieve better separation and peak symmetry. researchgate.net

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN) or methanol (B129727) (MeOH), and an aqueous buffer. sielc.comeurasianjournals.com The pH of the aqueous phase is a critical parameter; adjusting it with an acid like phosphoric acid or formic acid can ensure the analyte is in a consistent ionic state, improving peak shape and retention time reproducibility. sielc.com Isocratic elution (constant mobile phase composition) is often preferred for its simplicity in quality control applications, while gradient elution (varying mobile phase composition) may be necessary to resolve complex mixtures of impurities. eurasianjournals.com

Ultraviolet (UV) detection is suitable for this compound due to the presence of the chromophoric nitrophenyl group. The selection of an appropriate wavelength, likely corresponding to an absorbance maximum of the analyte, is crucial for achieving high sensitivity. nih.gov

Method validation is a critical step to ensure the reliability of the HPLC method. nih.gov Key validation parameters, based on analogous compounds, are outlined in the table below.

Table 1: Typical HPLC Method Parameters and Validation for Phenylpiperazine Analogs

| Parameter | Typical Conditions / Acceptance Criteria | Rationale |

|---|---|---|

| Chromatographic Conditions | ||

| Column | C18 or Cyano (CN), 250 x 4.6 mm, 5 µm | Provides good retention and separation for aromatic amines. |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 2-4) | Controls ionization and ensures reproducible retention. |

| Flow Rate | 1.0 - 1.5 mL/min | Achieves efficient separation within a reasonable analysis time. |

| Detection | UV at ~240 nm or other absorbance maxima | The nitrophenyl group allows for sensitive UV detection. |

| Validation Parameters | ||

| Selectivity | No interference from impurities or matrix components | Ensures the peak corresponds only to the analyte. |

| Linearity | Correlation coefficient (r²) > 0.999 | Demonstrates a direct relationship between concentration and response. |

| Precision (%RSD) | < 2% | Shows the method produces consistent results upon repeated analysis. |

| Accuracy (% Recovery) | 98 - 102% | Confirms the measured value is close to the true value. |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | The lowest concentration of analyte that can be reliably detected. |

This table is a composite based on typical values found in HPLC method development for similar piperazine (B1678402) derivatives and may not represent a specific validated method for this compound. eurasianjournals.comnih.gov

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. Phenylpiperazine derivatives are generally amenable to GC-MS analysis without the need for chemical derivatization, as they possess sufficient volatility. sci-hub.seoup.com The premise of requiring volatile derivatives is often unnecessary for this class of molecules.

A typical GC-MS method would employ a low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., Rtx-5, DB-5). ojp.gov The analysis involves injecting a solution of the sample into a heated inlet, which vaporizes the compound. The carrier gas (usually helium) transports the analyte through the column, where separation occurs based on boiling point and interaction with the stationary phase. A programmed temperature gradient is commonly used to ensure efficient separation of any potential impurities. sci-hub.se

The mass spectrometer serves as a highly specific detector. In electron impact (EI) mode, the analyte molecules are fragmented in a reproducible manner, creating a unique mass spectrum that acts as a chemical fingerprint. For piperazine derivatives, characteristic fragment ions are often observed, such as a prominent peak at m/z 56, which corresponds to the piperazine ring fragment (C₃H₆N)⁺. researchgate.net This allows for confident identification of the compound and its related substances.

Table 2: Illustrative GC-MS Parameters for Phenylpiperazine Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Gas Chromatograph (GC) | ||

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5) | Standard column for separating a wide range of analytes. |

| Inlet Temperature | 250 - 280 °C | Ensures complete and rapid vaporization of the sample. |

| Carrier Gas | Helium at ~1 mL/min | Inert gas to carry the sample through the column. |

| Oven Program | Initial 60-100°C, ramp at 10-15°C/min to 280-300°C | Separates compounds based on their boiling points. |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns. |

| Source Temperature | ~230 °C | Maintains the ion source at a consistent temperature. |

This table provides general parameters applicable to the GC-MS analysis of piperazine derivatives and is not specific to a validated method for this compound. sci-hub.seoup.comojp.gov

Spectrophotometric and Electrochemical Methods for Quantification in Research Matrices

For routine quantification in research samples, spectrophotometric and electrochemical methods can offer simpler and more rapid alternatives to chromatography.

UV-Visible spectrophotometry is a straightforward method for quantifying "this compound" in solution, provided there are no interfering substances that absorb at the same wavelength. The presence of the nitrophenyl moiety results in strong UV absorbance. nih.gov A quantitative method would involve preparing a calibration curve of known concentrations versus absorbance and using this to determine the concentration of unknown samples based on Beer-Lambert Law. Derivative spectrophotometry can be employed to enhance selectivity by resolving overlapping spectral bands from matrix components or impurities, improving the accuracy of quantification in complex mixtures. ajpaonline.comresearchgate.netmdpi.com

Electrochemical methods, such as cyclic voltammetry or differential pulse voltammetry, are also applicable for the quantification of electroactive molecules like phenylpiperazines. researchgate.net These techniques measure the current response resulting from the oxidation or reduction of the analyte at an electrode surface when a potential is applied. For aryl piperazines, the electrochemical process typically involves the oxidation of the piperazine nitrogen atom. nih.govnih.gov These methods can be highly sensitive and selective, with the potential for direct measurement in various research matrices. researchgate.netsemanticscholar.org

Development of Reference Standards and Quality Control Protocols for Research Batches

The establishment of a well-characterized reference standard is a prerequisite for accurate quantitative analysis and quality control. A primary reference standard for "this compound" would be a batch of the compound synthesized with high purity, which is then thoroughly characterized to confirm its identity and establish its exact purity value. nih.govrsc.org

The characterization process typically includes:

Structural Elucidation: Confirmation of the chemical structure using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Purity Determination: Using a validated chromatographic method (e.g., HPLC) to determine the area percentage of the main peak and identify any impurities. Purity is often expressed as a mass fraction, accounting for organic impurities, water content (by Karl Fischer titration), and residual solvents (by headspace GC).

Once a reference standard is established, it is used to calibrate analytical instruments and to quantify the target compound in routine sample analysis. For ongoing research, quality control (QC) protocols are implemented for each newly synthesized batch. biosynce.com These protocols ensure consistency and reliability.

A typical QC protocol would include:

Appearance: Visual inspection for color and physical form. biosynce.com

Identity Confirmation: A simple identity test, such as comparing the HPLC retention time or IR spectrum of the new batch against the reference standard.

Purity Check: Analysis by a validated HPLC or GC method to ensure the purity meets a predefined specification (e.g., >98%). biosynce.com

Documentation: Maintaining detailed records of all synthesis and analytical results for each batch to ensure traceability. biosynce.com

The use of stable isotopically labeled internal standards, such as deuterated analogs of the compound, can significantly improve the accuracy and reliability of quantitative methods, particularly in complex matrices, by correcting for variations in sample preparation and instrument response. mdpi.com

Future Research Directions and Unanswered Questions

Exploration of Novel Synthetic Pathways and Eco-friendly Protocols

The synthesis of substituted phenylpiperazines is a well-established area of organic chemistry. nsf.govbenthamdirect.com However, there is a continuous drive to develop more efficient, cost-effective, and environmentally benign synthetic methods. benthamdirect.com For 1-(4-Methoxy-3-nitrophenyl)piperazine, future research could focus on:

Greener Synthesis: Investigating the use of greener solvents, catalysts, and reaction conditions to minimize the environmental impact of its synthesis. This could include microwave-assisted synthesis or flow chemistry approaches, which often lead to higher yields and reduced reaction times. benthamdirect.com

Novel Catalytic Systems: Exploring the use of novel catalysts, such as transition-metal complexes or organocatalysts, to improve the regioselectivity and efficiency of the nitration and N-arylation steps involved in its synthesis. benthamdirect.com

A significant challenge in the synthesis of specifically this compound is achieving precise regiochemical control during the nitration of the methoxyphenyl ring. Future synthetic explorations will need to address this challenge to ensure the desired isomer is produced with high purity.

Deeper Elucidation of Molecular Recognition Mechanisms

Understanding how this compound interacts with biological targets or other molecules is crucial for its potential applications. The piperazine (B1678402) ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor and donor, influencing its binding properties. nih.gov Future research in this area should include:

Receptor Binding Studies: Investigating the binding affinity and selectivity of this compound and its derivatives towards various biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. The nitrophenyl moiety can also participate in various non-covalent interactions, including π-π stacking and hydrogen bonding, which are critical for molecular recognition. nih.gov

Crystallographic Studies: Obtaining crystal structures of this compound in complex with its targets would provide invaluable atomic-level insights into its binding mode.

Biophysical Techniques: Employing techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to thermodynamically and kinetically characterize its binding interactions.

A key unanswered question is how the specific substitution pattern of the methoxy (B1213986) and nitro groups on the phenyl ring influences the compound's interaction with specific molecular targets compared to its isomers.

Advanced Computational Modeling for Precise Interaction Prediction

Computational chemistry offers powerful tools to predict and understand the behavior of molecules at an atomic level. nih.gov For this compound, advanced computational modeling could be applied to:

Molecular Docking: Predicting the binding poses and affinities of the compound with various biological targets to guide the design of more potent and selective derivatives. nih.gov

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound in complex with its target to understand the stability of the interaction and the role of solvent molecules.

Quantum Mechanics (QM) Calculations: Investigating the electronic properties of the molecule to understand its reactivity and the nature of its interactions with other molecules.

Integration of Multidisciplinary Approaches for Comprehensive Understanding

A holistic understanding of this compound will require a collaborative effort across various scientific disciplines. Integrating insights from chemistry, biology, pharmacology, and materials science will be essential to fully realize its potential. Future multidisciplinary research could involve:

Chemical Biology: Using this compound as a chemical probe to study biological pathways and identify new therapeutic targets.

Pharmacology and Medicinal Chemistry: Synthesizing and evaluating a library of derivatives to establish a comprehensive structure-activity relationship (SAR) and develop compounds with optimized therapeutic properties. nih.goveurekaselect.com

Materials Science: Exploring the incorporation of this compound into novel polymers or metal-organic frameworks (MOFs) to create materials with unique optical, electronic, or catalytic properties. The piperazine scaffold has shown promise as a building block for such materials. rsc.org

By combining experimental and computational techniques from various fields, researchers can gain a comprehensive understanding of this compound, from its fundamental properties to its potential real-world applications. This integrated approach will be key to unlocking the full scientific value of this and other related chemical entities.

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-Methoxy-3-nitrophenyl)piperazine, and how do reaction conditions influence yield and purity?

this compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example:

- Microwave-assisted synthesis (General Procedure F): Precursors are heated at 280°C under microwave irradiation, followed by precipitation with diethyl ether and purification via methanol reflux. This method enhances reaction efficiency and reduces side products compared to conventional heating .

- Halogenation and coupling (General Procedure G): Using anhydrous CH₂Cl₂ with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) as halogenating agents, followed by HPLC purification, achieves high purity (>95%) but requires optimization of stoichiometry to minimize byproducts .

- Alkylation reactions : Substituted nitrobenzyl bromides react with piperazine derivatives in polar aprotic solvents (e.g., DMSO), with yields dependent on temperature (60–100°C) and base selection (e.g., K₂CO₃ vs. Et₃N) .

Q. How is the structural characterization of this compound performed?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and piperazine ring integrity. For example, methoxy (-OCH₃) protons resonate at δ 3.8–4.0 ppm, while aromatic protons near nitro groups show deshielding (δ 7.5–8.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₁₃N₃O₃ for the parent compound) and fragmentation patterns .

- X-ray crystallography : Used for derivatives like 1-aroyl-4-(4-methoxyphenyl)piperazines to resolve spatial arrangements and hydrogen-bonding networks, critical for SAR studies .

Advanced Research Questions

Q. How do substituent modifications on the phenyl ring affect biological activity, and what methodologies are used to analyze structure-activity relationships (SAR)?

- Substituent effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance receptor binding affinity. For example, 1-(3-trifluoromethylphenyl)piperazine derivatives show >1000-fold selectivity for dopamine D3 over D2 receptors due to interactions with the second extracellular loop (E2) .

- Methodologies :

- Receptor binding assays : Radioligand competition assays (e.g., [³H]spiperone for dopamine receptors) quantify Ki values .

- Chimeric receptor studies : Swapping E2 loops between D3 and D2 receptors identifies critical binding regions .

- Computational modeling : Molecular docking (e.g., using AutoDock Vina) predicts binding modes and guides rational design .

Q. How can contradictory data on synthetic yields or biological activities be resolved?

- Case example : Conflicting reports on antimicrobial activity of piperazine derivatives may arise from variations in bacterial strains or assay protocols.

- Experimental replication : Standardize conditions (e.g., MIC testing using CLSI guidelines) .

- Analytical rigor : Use orthogonal purification methods (e.g., HPLC + recrystallization) to ensure compound purity .

- Meta-analysis : Compare data across studies (e.g., PubChem BioAssay) to identify trends or outliers .

Q. What strategies optimize the pharmacokinetic properties of this compound derivatives for CNS-targeted applications?

- Lipophilicity modulation : Introducing polar groups (e.g., hydroxyl or carboxyl) improves blood-brain barrier (BBB) penetration. For example, N-(3-fluorobutyl)carboxamide derivatives exhibit enhanced CNS bioavailability .

- Metabolic stability : In vitro microsomal assays (e.g., liver S9 fractions) identify metabolic hotspots (e.g., nitro reduction), guiding structural tweaks like fluorination .

- Prodrug approaches : Esterification of hydroxyl groups increases solubility and delays hepatic clearance .

Q. What advanced spectroscopic techniques are employed to study piperazine derivatives in complex matrices?

- LC-MS/MS : Quantifies trace levels in biological samples (e.g., plasma) with detection limits <1 ng/mL .

- Solid-state NMR : Resolves conformational dynamics in crystalline or amorphous forms .

- Surface-enhanced Raman spectroscopy (SERS) : Detects sub-nanomolar concentrations in environmental samples .

Methodological Considerations

Q. How are synthetic byproducts or impurities characterized and mitigated?

- Byproduct identification : LC-QTOF-MS detects impurities (e.g., di-alkylated piperazines) arising from excess alkylating agents .

- Process optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of piperazine to nitrobenzyl bromide) and solvent polarity (e.g., DMF vs. THF) to suppress side reactions .

Q. What in vitro assays are recommended for evaluating antioxidant or cytotoxic properties?

- DPPH assay : Measures radical scavenging activity (IC₅₀ values) .

- MTT assay : Assesses cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ <10 µM considered potent .

- hCA inhibition : Fluorescent-based assays using human carbonic anhydrase isoforms (hCA I/II) identify inhibitors with Ki <100 nM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.